2-Chloro-1,1,2-trifluoroethyl ethyl ether synthesis pathway
2-Chloro-1,1,2-trifluoroethyl ethyl ether synthesis pathway
An In-depth Technical Guide to the Synthesis of 2-Chloro-1,1,2-trifluoroethyl ethyl ether
Abstract
This technical guide provides a comprehensive overview of the synthetic pathways for 2-Chloro-1,1,2-trifluoroethyl ethyl ether (CAS No. 310-71-4). While not as widely known as its anesthetic isomers, enflurane and isoflurane, this compound serves as a valuable solvent and a key intermediate in the synthesis of specialized fluorinated molecules for the pharmaceutical and agrochemical industries[1][2]. This document details plausible and established synthesis methodologies, grounded in fundamental principles of organic chemistry and supported by documented procedures for analogous compounds. We will explore reaction mechanisms, provide detailed experimental protocols, and discuss critical process parameters. The objective is to equip researchers and drug development professionals with the technical knowledge required to approach the synthesis of this and similar fluoroether compounds with scientific rigor.
Introduction and Physicochemical Profile
2-Chloro-1,1,2-trifluoroethyl ethyl ether is a halogenated ether characterized by its unique combination of chlorine and fluorine substituents. This structure imparts desirable properties such as chemical stability and specific reactivity, making it a useful building block in organic synthesis[1]. Unlike its structural isomer, enflurane (2-chloro-1,1,2-trifluoroethyl difluoromethyl ether), which was historically used as an inhalational anesthetic, the subject of this guide is primarily utilized as a research chemical and synthetic intermediate[3][4]. Its properties are summarized in the table below.
| Property | Value | Source |
| CAS Number | 310-71-4 | [5][6] |
| Molecular Formula | C₄H₆ClF₃O | [5][7] |
| Molecular Weight | 162.54 g/mol | [5][6] |
| IUPAC Name | 2-chloro-1-ethoxy-1,2,2-trifluoroethane | [5] |
| Appearance | Colorless liquid | |
| Boiling Point | ~89 °C (362 K) | [6] |
Primary Synthesis Pathway: Addition of Ethoxide to Chlorotrifluoroethylene (CTFE)
The most direct and industrially scalable method for preparing ethers of this type is the nucleophilic addition of an alcohol or alkoxide to a halogenated olefin. In this case, the reaction of sodium ethoxide with chlorotrifluoroethylene (CTFE) represents a robust and efficient pathway.
Reaction Principle and Mechanism
The mechanism involves the nucleophilic attack of the ethoxide ion (CH₃CH₂O⁻) on the electron-deficient double bond of CTFE. The carbon-carbon double bond in CTFE is polarized due to the strong electron-withdrawing effects of the fluorine and chlorine atoms. The attack preferentially occurs at the CF₂ carbon, leading to a carbanion intermediate. This intermediate is then protonated by a proton source (typically the parent alcohol, ethanol) to yield the final ether product. The regioselectivity is driven by the formation of the more stable carbanion.
Experimental Protocol
Disclaimer: This protocol is a representative procedure based on established reactions of alkoxides with fluoroalkenes. It must be performed by qualified personnel with appropriate safety precautions.
Materials:
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Sodium metal
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Anhydrous ethanol
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Chlorotrifluoroethylene (CTFE) gas
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Anhydrous Diethyl Ether (as solvent)
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Pressurized reaction vessel (autoclave)
Procedure:
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Preparation of Sodium Ethoxide: In a flame-dried, three-necked flask under an inert atmosphere (Argon or Nitrogen), carefully add sodium metal (1.0 eq.) in small pieces to anhydrous ethanol (10-15 eq.) at 0 °C. Allow the reaction to proceed until all the sodium has dissolved.
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Reaction Setup: Transfer the resulting sodium ethoxide solution to a cooled, stirred autoclave. Add anhydrous diethyl ether to dilute the reaction mixture.
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Addition of CTFE: Seal the autoclave and cool it to -10 °C. Slowly introduce chlorotrifluoroethylene (CTFE) gas (1.1 eq.) into the vessel, carefully monitoring the internal pressure and temperature. The reaction is exothermic and requires controlled addition to maintain the temperature below 5 °C.
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Reaction: Once the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours.
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Work-up: Carefully vent any unreacted CTFE. Quench the reaction mixture by slowly adding cold water. Transfer the mixture to a separatory funnel.
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Extraction and Purification: Separate the organic layer. Wash the organic layer sequentially with water and brine. Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent by distillation.
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Final Purification: The crude product is purified by fractional distillation under atmospheric pressure to yield 2-Chloro-1,1,2-trifluoroethyl ethyl ether as a colorless liquid.
Visualization of the Primary Synthesis Pathway
Caption: Workflow for the synthesis of 2-Chloro-1,1,2-trifluoroethyl ethyl ether via nucleophilic addition.
Alternative Pathway: Selective Chlorination of 1,1,2-Trifluoroethyl Ethyl Ether
An alternative strategy involves the synthesis of a non-chlorinated precursor, 1,1,2-trifluoroethyl ethyl ether, followed by selective free-radical chlorination. This approach is analogous to the well-documented synthesis of the anesthetic isoflurane, where 2,2,2-trifluoroethyl difluoromethyl ether is chlorinated to produce the final product[8][9][10].
Reaction Principle and Mechanism
This two-step process begins with the synthesis of the precursor ether, followed by chlorination.
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Step 1 (Etherification): 1,1,2-Trifluoroethyl ethyl ether can be synthesized via a Williamson ether synthesis or by the addition of ethanol to trifluoroethylene.
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Step 2 (Chlorination): The precursor ether is then subjected to free-radical chlorination using chlorine gas (Cl₂) initiated by UV light. The reaction proceeds by abstracting a hydrogen atom from the ethyl group, creating a radical intermediate which then reacts with Cl₂. The selectivity for monochlorination at the desired position is a critical challenge and often results in a mixture of products, including dichlorinated species[8][11]. Controlling the stoichiometry of chlorine and the reaction time is crucial to maximize the yield of the desired monochlorinated product[9].
Experimental Protocol
Part A: Synthesis of 1,1,2-Trifluoroethyl Ethyl Ether (Precursor)
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The synthesis of this precursor would follow a similar protocol to that described in Section 2.2, using trifluoroethylene instead of CTFE.
Part B: Chlorination
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Reaction Setup: Charge a quartz reaction vessel equipped with a gas inlet, condenser, and a UV lamp with the precursor, 1,1,2-trifluoroethyl ethyl ether.
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Chlorination: Begin UV irradiation and slowly bubble chlorine gas (Cl₂) through the liquid. The reaction is typically carried out at a temperature between 20-40 °C.
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Monitoring: The progress of the reaction must be monitored closely by gas chromatography (GC) to maximize the formation of the monochloro-product and minimize over-chlorination. The chlorination must be stopped when the optimal conversion is reached, often leaving a significant amount of unreacted starting material[8][9].
-
Work-up: Stop the UV irradiation and the chlorine flow. Purge the system with nitrogen to remove excess chlorine and HCl gas. Wash the reaction mixture with a dilute aqueous solution of sodium carbonate to neutralize HCl, followed by water[9].
-
Purification: Dry the organic phase and perform fractional distillation to separate the unreacted starting material, the desired product (2-Chloro-1,1,2-trifluoroethyl ethyl ether), and dichlorinated byproducts.
Visualization of the Alternative Synthesis Pathway
Caption: Alternative synthesis via free-radical chlorination of a precursor ether.
Safety and Handling
The synthesis of halogenated ethers requires strict adherence to safety protocols.
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Reagents: Chlorotrifluoroethylene (CTFE) and chlorine are toxic and corrosive gases. All manipulations should be conducted in a well-ventilated fume hood or a specialized gas-handling system. Sodium metal is highly reactive with water and requires careful handling under an inert atmosphere.
-
Reaction Conditions: Reactions performed in autoclaves must be conducted behind a blast shield, and the pressure and temperature must be monitored continuously.
-
Personal Protective Equipment (PPE): Appropriate PPE, including safety glasses, lab coat, and chemical-resistant gloves, is mandatory at all times.
Conclusion
The synthesis of 2-Chloro-1,1,2-trifluoroethyl ethyl ether can be effectively achieved through two primary strategic approaches. The nucleophilic addition of ethoxide to chlorotrifluoroethylene offers a direct, high-yield route that is likely amenable to scaling. Alternatively, the selective chlorination of a precursor ether provides another viable, albeit potentially less selective, method that leverages well-established technologies from the synthesis of related anesthetic compounds. The choice of pathway depends on the availability of starting materials, the required scale of production, and the purification capabilities at hand. This guide provides the foundational knowledge for researchers to pursue the synthesis of this valuable fluorinated building block.
References
- US Patent 5,416,244A: "Preparation of isoflurane.
- Chinese Patent CN101830781B: "Synthesis method of isoflurane.
-
StatPearls Publishing (2025): "Enflurane (Archived)." PubMed. [Link]
-
PubChem Compound Summary for CID 3226: "Enflurane." National Center for Biotechnology Information. [Link]
- Chinese Patent CN102617298A: "Synthesis method of desflurane.
-
Wikipedia: "2,2,2-Trifluoroethanol." [Link]
-
Wikipedia: "Enflurane." [Link]
-
NIST WebBook: "2-Chloro-1,1,2-trifluoroethyl ethyl ether." National Institute of Standards and Technology. [Link]
-
Organic Syntheses: "PREPARATION OF [1-(METHOXYMETHYLCARBAMOYL)ETHYL] PHOSPHONIC ACID BIS-(2,2,2-TRIFLUOROETHYL) ESTER." [Link]
-
PubChem Compound Summary for CID 9877: "2-Chloro-1,1,2-trifluoroethyl methyl ether." National Center for Biotechnology Information. [Link]
-
Cheméo: "2-Chloro-1,1,2-trifluoroethyl ethyl ether." [Link]
- US Patent 4,590,310A: "Process for the preparation of 2,2,2-trifluoroethanol.
-
NIST WebBook: "Enflurane." National Institute of Standards and Technology. [Link]
-
PubChem Compound Summary for CID 136152: "2-Chloro-1,1,2-trifluoroethyl ethyl ether." National Center for Biotechnology Information. [Link]
- Chinese Patent CN101503340A: "Method for synthesizing 2-chloroethyl methyl ether.
- European Patent EP 0101526 A1: "Process for the preparation of trifluoroethanol.
- Chinese Patent CN1223996A: "The preparation method of two (2-chloroethyl) ethers.
-
European Patent Office: "Method for the preparation of 2,2,2-trifluoroethanol." [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. id.cic.edu.my [id.cic.edu.my]
- 3. Enflurane (Archived) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Enflurane - Wikipedia [en.wikipedia.org]
- 5. 2-Chloro-1,1,2-trifluoroethyl ethyl ether [webbook.nist.gov]
- 6. chemeo.com [chemeo.com]
- 7. 2-Chloro-1,1,2-trifluoroethyl ethyl ether | C4H6ClF3O | CID 136152 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. US5416244A - Preparation of isoflurane - Google Patents [patents.google.com]
- 9. Page loading... [guidechem.com]
- 10. Isoflurane synthesis - chemicalbook [chemicalbook.com]
- 11. CN101830781B - Synthesis method of isoflurane - Google Patents [patents.google.com]
